

Technical Deep Dive: PD-1/PD-L1-IN-NP19 Structure-Activity Relationship

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Compound of Interest

Compound Name: PD-1/PD-L1-IN-NP19

Cat. No.: B10823503

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Executive Summary

PD-1/PD-L1-IN-NP19 (hereafter NP19) represents a pivotal evolution in the class of small-molecule immune checkpoint inhibitors. Unlike monoclonal antibodies (mAbs) that sterically block the PD-1/PD-L1 interface, NP19 utilizes a small-molecule induced dimerization mechanism. Built upon a resorcinol dibenzyl ether scaffold, NP19 achieves nanomolar potency () by stabilizing a non-functional PD-L1 homodimer, effectively sequestering the ligand from its receptor.

This guide deconstructs the chemical architecture, mechanistic logic, and experimental validation of NP19, providing a blueprint for researchers optimizing next-generation oral checkpoint inhibitors.

Chemical Architecture & Binding Mechanism

The Resorcinol Dibenzyl Ether Scaffold

NP19 belongs to the "BMS-like" class of inhibitors but features critical optimizations to the central core. The molecule is tripartite:

- The Anchor (Core): A chloro-substituted resorcinol ring.
- The Hydrophobic Wedge: A (2-methyl-[1,1'-biphenyl]-3-yl)methoxy group designed to penetrate the deep hydrophobic pocket of PD-L1.
- The Solubilizing Tail: A hydrophilic amino acid derivative (N-(2-methyl-2-propanoic acid) side chain) that interacts with the solvent-exposed surface.

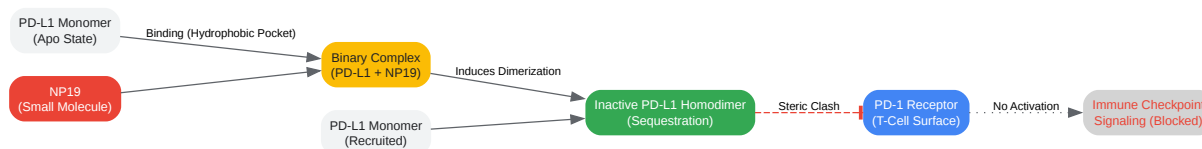
Mechanism of Action: Induced Dimerization

NP19 does not merely bind to PD-L1; it remodels it.

- Step 1: Intercalation. NP19 binds to the hydrophobic cavity of a single PD-L1 monomer.
- Step 2: Recruitment. The inhibitor-bound surface creates a high-affinity interface for a second PD-L1 monomer.
- Step 3: Locking. The resulting dimer occludes the PD-1 binding surface, preventing T-cell suppression.

Key Residue Interactions:

- Tyr56: Forms a critical
-
stacking interaction with the biphenyl moiety of NP19.^[1]
- Met115 & Ala121: Define the hydrophobic pocket accommodating the distal phenyl ring.
- Asp122: Often engages in salt-bridge or H-bond interactions with the hydrophilic tail (depending on specific analog pH states).



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Figure 1: Mechanism of Action. NP19 induces the formation of a PD-L1 homodimer, sterically preventing the interaction with PD-1 on T-cells.

Detailed Structure-Activity Relationship (SAR)

The potency of NP19 (

) is a result of precise tuning of the resorcinol dibenzyl ether scaffold.

The Hydrophobic "Warhead" (Distal Biphenyl)

The biphenyl group is the primary driver of affinity.

- Observation: Replacing the distal phenyl ring with smaller aliphatic groups leads to a >100-fold loss in potency.
- Causality: The deep pocket of PD-L1 is lined with hydrophobic residues (Ile54, Tyr56, Met115). The biphenyl moiety fills this volume, displacing water and maximizing van der Waals contacts. The 2-methyl group on the biphenyl ring restricts rotation, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.

The Linker Region (Ether Bridges)

- Observation: The methyleneoxy (

) linkers provide the necessary flexibility for the aromatic rings to orient into the cylindrical hydrophobic tunnel.

- Constraint: Rigidifying this linker (e.g., direct aryl-aryl coupling) often abolishes activity by preventing the "U-shape" conformation required for dimerization.

The Hydrophilic Tail (Solubility & Surface Interaction)

Small molecule PD-L1 inhibitors are notoriously hydrophobic (Lipinski rule violators). NP19 incorporates a hydrophilic tail to counteract this.

- Structure: A dimethyl glycine-like moiety attached to the central ring.
- Function:
 - Solubility: Increases aqueous solubility to allow for oral administration (though bioavailability remains a challenge,).
 - Surface Binding: Interacts with solvent-exposed residues near the pocket entrance, potentially stabilizing the dimer interface.

Comparative Potency Data

Compound	Scaffold Type	IC50 (HTRF)	Mechanism	Key Feature
NP19	Resorcinol Ether	12.5 nM	Dimerization	High potency, optimized biphenyl fit
BMS-202	Biphenyl	18 nM	Dimerization	First-generation reference
BMS-1001	Biphenyl	2.25 nM	Dimerization	Improved solubility/potency balance
BMS-1166	Biphenyl	1.4 nM	Dimerization	Optimized metabolic stability

Data aggregated from Cheng et al. and related BMS patent literature.

Experimental Protocols & Validation

To validate NP19 activity, a tiered screening approach is required.

Tier 1: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This is the industry standard for measuring the disruption of the PD-1/PD-L1 interaction.

Protocol:

- Reagents: Recombinant human PD-L1 (tagged with Europium cryptate, Donor) and PD-1 (tagged with XL665, Acceptor).
- Setup: In a 384-well low-volume white plate, dispense

of NP19 (serial dilution in DMSO/Buffer).
- Addition: Add

of PD-L1-Eu and

of PD-1-XL665.
- Incubation: Incubate for 2 hours at room temperature (equilibrium is slow due to dimerization kinetics).
- Readout: Measure fluorescence emission at 665 nm and 620 nm using a microplate reader (e.g., PHERAstar).
- Calculation:

. Calculate

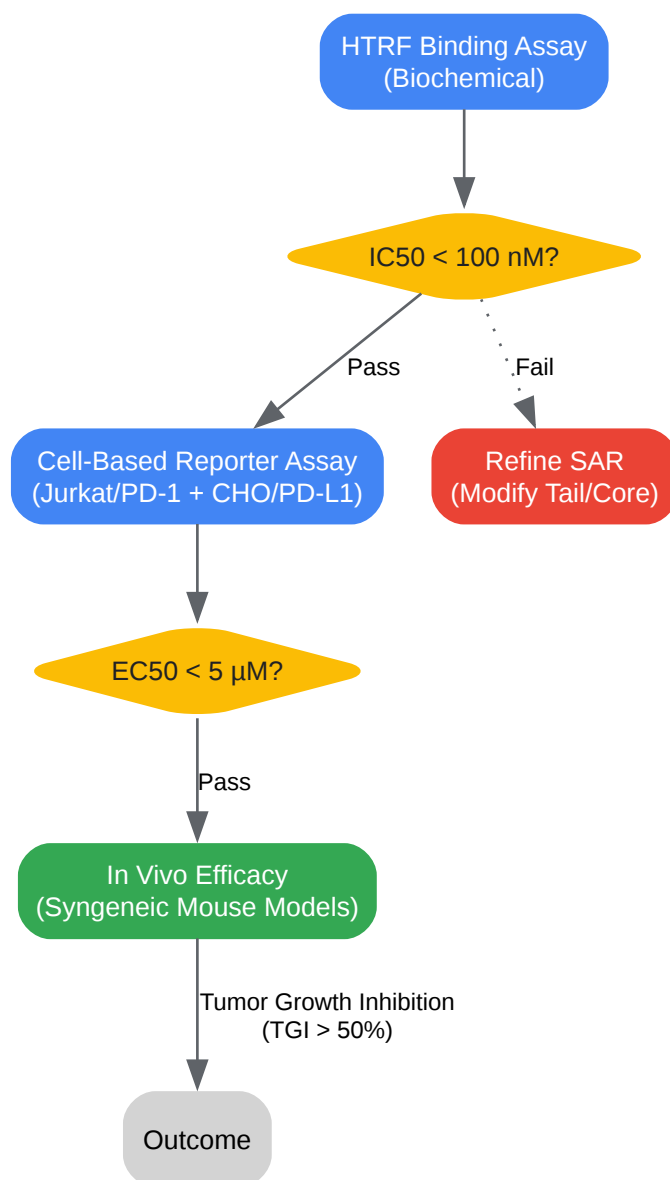
using a 4-parameter logistic fit.
 - Self-Validation: High signal indicates interaction; low signal indicates inhibition. Z' factor must be > 0.5.

Tier 2: Cell-Based Blockade Assay (T-Cell Reactivation)

Demonstrates functional restoration of immunity.[2]

Protocol:

- Effector Cells: Jurkat T-cells engineered to express PD-1 and an NFAT-luciferase reporter.
- Target Cells: CHO-K1 or Hep3B cells overexpressing PD-L1 and an artificial T-cell activator (e.g., anti-CD3 scFv).
- Co-Culture: Mix Effector and Target cells at a 1:1 ratio in the presence of NP19.
- Mechanism: PD-L1 on target cells normally suppresses the Jurkat NFAT signal. NP19 blockade restores this signal.
- Readout: Measure Luciferase activity after 6-24 hours.
 - Expected Result: Dose-dependent increase in luminescence (for NP19).



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Figure 2: Validation Workflow. A funnel approach ensures only functional compounds proceed to expensive in vivo studies.

Pharmacokinetics and Future Outlook

The Bioavailability Challenge

While NP19 is potent in vitro, its physicochemical properties present challenges for drug development:

- Molecular Weight: ~555 Da (Borderline high).
- Oral Bioavailability (F): ~5% in rats.[3]
- Clearance: Moderate to high.

Root Cause: The massive hydrophobic surface area required to bind PD-L1 leads to poor solubility and high plasma protein binding. The carboxylic acid tail improves solubility but can limit membrane permeability.

Optimization Strategies

To evolve NP19 into a clinical candidate, researchers are currently exploring:

- Prodrug Strategies: Masking the carboxylic acid to improve permeability.
- Macrocyclization: Linking the two "wings" of the molecule to lock the bioactive conformation, reducing the entropic cost of binding and potentially improving metabolic stability (e.g., BMS-986189 approach).

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